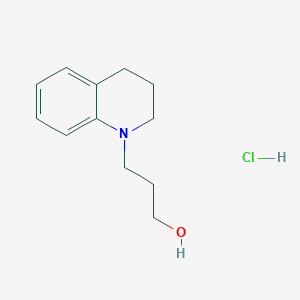
3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Reduction: The quinoline ring is then reduced to form the 3,4-dihydroquinoline derivative.
Alkylation: The 3,4-dihydroquinoline is alkylated with a suitable alkylating agent to introduce the propanol group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can further reduce the quinoline ring or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the propanol chain are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups onto the quinoline ring or the propanol chain.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
3,4-Dihydroquinoline: A reduced form of quinoline with similar properties.
Propanol Derivatives: Compounds with a propanol group that may have similar chemical reactivity.
Uniqueness
3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride is unique due to the combination of the quinoline ring and the propanol chain, which may confer specific biological activities or chemical reactivity not seen in other compounds.
属性
CAS 编号 |
89316-66-5 |
|---|---|
分子式 |
C12H18ClNO |
分子量 |
227.73 g/mol |
IUPAC 名称 |
3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-10-4-9-13-8-3-6-11-5-1-2-7-12(11)13;/h1-2,5,7,14H,3-4,6,8-10H2;1H |
InChI 键 |
CNSONERIIIYTIY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)CCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


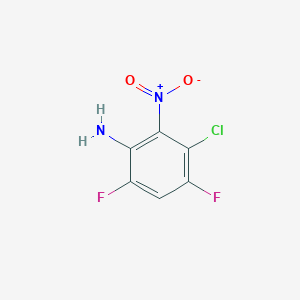
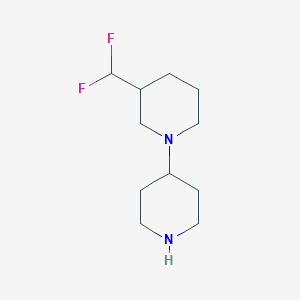
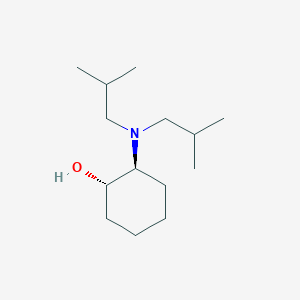
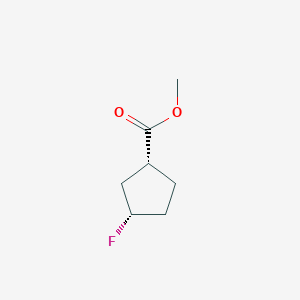

![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)

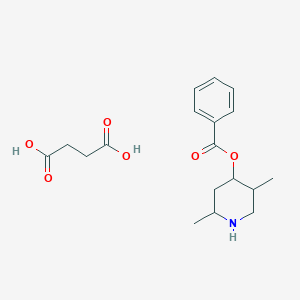

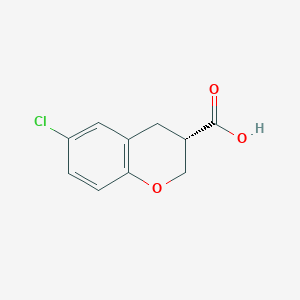
![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)


![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
